3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine is a chemical compound with the IUPAC name 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine. Its molecular formula is and it has a molecular weight of approximately 212.56 g/mol. The compound is classified as a pyridazine derivative, which are often used in pharmaceuticals and agrochemicals due to their diverse biological activities. The compound's CAS number is 99366-83-3, indicating its unique identity in chemical databases.
The synthesis of 3-chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine can be achieved through various methods. One common approach involves the reaction of trifluoroethanol with an appropriate pyridazine precursor under acidic conditions.
The molecular structure of 3-chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine features a pyridazine ring substituted with chlorine and a trifluoroethoxy group.
FC(F)(F)COC(C=C1)=NN=C1Cl
3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine can participate in various chemical reactions typical for halogenated compounds.
The mechanism of action for 3-chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine largely depends on its application in biological systems.
The physical and chemical properties of 3-chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine are critical for understanding its behavior in various environments.
3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine has several scientific uses:
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: